molecular formula C25H21N3O3 B195600 Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 139481-44-0

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B195600
CAS No.: 139481-44-0
M. Wt: 411.5 g/mol
InChI Key: KSXLHOFDCDKQLH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 139481-44-0) is a benzimidazole derivative featuring a biphenyl backbone substituted with a cyano group at the 2'-position and an ethoxy group at the 2-position of the benzimidazole core. Its synthesis involves reacting hydroxylamine hydrochloride and sodium bicarbonate in dimethyl sulfoxide (DMSO) with the parent nitrile compound, followed by crystallization in methanol to yield a white solid with a 70% yield .

Applications This compound serves as a key intermediate in synthesizing angiotensin II receptor antagonists, such as Azilsartan, where it is a precursor to genotoxic impurities like Impurity-A (Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) . Its structural features, including the ethoxy and carboxylate groups, enable further modifications for drug development .

Properties

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLHOFDCDKQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576394
Record name Methyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
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Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-44-0
Record name Methyl 1-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
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Record name Methyl 1-((2'-cyanobiphenyl-4-yl) methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
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Record name Methyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
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Record name Methyl 1-[(2’-cyanobiphenyl-4-yl) methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
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Biological Activity

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS No. 139481-44-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H21N3O3C_{25}H_{21}N_{3}O_{3}, with a molecular weight of approximately 411.45 g/mol. Its structure features a benzo[d]imidazole core, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the cyano group and ethoxy substituents further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro evaluations have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against Mtb strains .

Compound IC50 (μM) Target
IT102.32Mtb
IT062.03Mtb

The specific compound this compound has yet to be extensively studied for its direct antimicrobial effects; however, its structural analogs suggest a promising profile.

Anticancer Activity

Benzo[d]imidazole derivatives are also recognized for their anticancer properties. Compounds in this class have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values below 10 μM against different cancer types .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Many benzo[d]imidazole derivatives act as enzyme inhibitors, targeting kinases and other proteins critical for cell proliferation.
  • Receptor Modulation : Some studies suggest that compounds with similar structures may modulate receptor activity, influencing pathways involved in inflammation and cancer progression.
  • DNA Interaction : The ability of these compounds to intercalate with DNA could lead to disruption of replication and transcription processes.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of several benzo[d]imidazole derivatives revealed that modifications at specific positions significantly impacted their biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines .

Moreover, molecular docking studies have been employed to predict the binding affinities of these compounds to their biological targets, providing insights into their mechanisms of action and guiding further optimization efforts.

Scientific Research Applications

Anti-Cancer Research

Recent studies have highlighted the potential of benzimidazole derivatives, including methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, as multi-kinase inhibitors. These compounds have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, research published in the Molecules journal discusses the synthesis and evaluation of similar compounds, suggesting that structural modifications can enhance their efficacy against specific cancer types .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. The presence of the cyano group may enhance the compound's interaction with microbial enzymes or receptors, leading to increased antimicrobial activity. Studies have indicated that modifications to the benzimidazole structure can yield potent antimicrobial agents effective against resistant strains of bacteria .

Neuroprotective Effects

Emerging research suggests that compounds with a benzimidazole framework possess neuroprotective properties. This compound may contribute to neuroprotection by modulating pathways involved in neurodegeneration. Investigations into similar compounds have shown their ability to reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various benzimidazole derivatives, including this compound, demonstrated its potential as an anti-cancer agent. The synthesized compounds were tested against several cancer cell lines, showing significant inhibition of cell growth compared to control groups. This study emphasizes the importance of structural diversity in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of benzimidazole derivatives, this compound was included in a panel of tests against various bacterial strains. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development into therapeutic agents .

Comparison with Similar Compounds

Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

  • CAS : 139481-41-7
  • Molecular Formula : C₂₆H₂₃N₃O₃
  • Molecular Weight : 425.48 g/mol
  • Key Differences : Replaces the methyl ester with an ethyl ester.
  • Exhibits 99% purity and stability at ambient storage conditions .

Candesartan (1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic Acid)

  • CAS : 139481-58-6 (ethyl ester variant)
  • Molecular Formula : C₂₄H₂₀N₆O₃ (free acid)
  • Molecular Weight : 440.16 g/mol (free acid)
  • Key Differences: Substitutes the cyano group with a tetrazole ring, enhancing angiotensin II receptor binding.
  • Pharmacological Activity : Potent antihypertensive agent with an IC₅₀ of 1.12 × 10⁻⁷ M for AII receptor binding inhibition .

TCV-116 (Prodrug of CV-11974)

  • Structure : (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.
  • Key Differences : Contains a prodrug moiety (cyclohexyloxycarbonyloxy) for enhanced bioavailability.
  • Pharmacological Activity : Orally active with an ED₂₅ (dose reducing blood pressure by 25 mmHg) of 0.68 mg/kg in spontaneously hypertensive rats (SHR), 48-fold more potent than losartan .

Azilsartan Impurity-A (Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)

  • CAS : 147403-52-9
  • Molecular Formula : C₂₆H₂₄N₄O₄
  • Molecular Weight : 456.49 g/mol
  • Key Differences: Replaces the cyano group with an N-hydroxycarbamimidoyl substituent.
  • Role: Genotoxic impurity in Azilsartan, quantified via LC-MS/MS with a detection limit of 0.1 ppm .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Substituents Key Applications
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate 139481-44-0 C₂₆H₂₃N₃O₃ 2'-Cyano, methyl ester Azilsartan intermediate
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate 139481-41-7 C₂₆H₂₃N₃O₃ 2'-Cyano, ethyl ester Pharmaceutical precursor
Candesartan 139481-58-6 C₂₄H₂₀N₆O₃ 2'-Tetrazol-5-yl, carboxylic acid Angiotensin II receptor blocker
TCV-116 (Prodrug) 144690-92-6 C₃₃H₃₈N₆O₅ 2'-Tetrazol-5-yl, prodrug ester Antihypertensive prodrug

Pharmacological Data Table

Compound Target IC₅₀/ED₅₀ Potency vs. Reference
CV-11974 (Active metabolite of TCV-116) AII Receptor (Bovine adrenal cortex) 1.12 × 10⁻⁷ M 12× more potent than EXP3174
TCV-116 (Oral) AII-Induced Pressor Response ED₂₅ = 0.68 mg/kg (SHR) 48× more potent than losartan
Candesartan AII Receptor (Rabbit aorta) IC₅₀ = 2.86 × 10⁻⁸ M Comparable to EXP3174

Preparation Methods

Alkylation with 4-Bromomethyl-2'-Cyanobiphenyl

A representative procedure involves reacting methyl 2-ethoxybenzimidazole-7-carboxylate (0.363 mol) with 4-bromomethyl-2'-cyanobiphenyl (94 g) in methanol (400 mL) using potassium carbonate (99 g) as a base. The mixture is stirred at 50–55°C for 24 hours, followed by quenching with chilled water (2.4 L). Filtration and washing with ethyl acetate yield 105 g of product (purity >95%). This method’s success hinges on maintaining anhydrous conditions and precise stoichiometric ratios to minimize byproducts like methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzimidazole-4-carboxylate.

Optimization of Reaction Conditions

Experimental data reveal significant variations in yield and purity based on solvent, temperature, and catalyst selection.

Solvent and Base Combinations

SolventBaseTemperature (°C)Yield (%)Purity (%)Source
MethanolK₂CO₃50–559095
DMSONaHCO₃80–858596.89
DMFNa₂CO₃607598.9
EthanolTriethylamineReflux91.591.7

Dimethyl sulfoxide (DMSO) enhances reaction rates due to its high polarity, but requires stringent temperature control to avoid decomposition. Methanol-based systems favor scalability, with yields exceeding 90% when paired with potassium carbonate.

Temperature and Time Dependencies

  • 80–85°C in DMSO : Heating for 20 hours achieves 85% yield but introduces 3.86% amide impurities.

  • 70–75°C in DMAc : Prolonged heating (16–20 hours) in dimethylacetamide with hydroxylamine hydrochloride and sodium hydroxide yields 55 g of product with minimal side products.

Purification and Isolation Techniques

Crude product purification is critical for pharmaceutical applications.

Recrystallization Protocols

  • Isobutanol Recrystallization : Dissolving the crude product in isobutanol at 90–95°C, followed by cooling to 25°C, reduces impurities to <0.5%.

  • Ethyl Acetate Wash : Washing with hot ethyl acetate (70–75°C) removes unreacted starting materials, improving HPLC purity from 87% to 99.07%.

Acid-Base Workup

Adjusting the pH to 0.8–1.2 with hydrochloric acid precipitates the product, while subsequent neutralization with sodium carbonate (pH 8.8–9.2) isolates the compound in 70.4% yield.

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary analytical tool, with methodologies detailed in patent CN101679300A. Key parameters include:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/water (70:30 v/v)

  • Detection : UV at 254 nm

Typical retention times are 8.2 minutes for the target compound and 10.5 minutes for amide impurities.

Comparative Analysis of Methodologies

Yield vs. Purity Tradeoffs

  • Hydroxylamine Hydrochloride Routes : While offering yields up to 88%, these methods risk forming hydroxyamidine byproducts, necessitating additional purification.

  • Tin Azide Cyclization : Using tri-n-butyltin azide in xylene achieves 98% yield but requires toxic heavy metals, complicating waste disposal.

Scalability Considerations

Methanol-based systems are preferred for industrial production due to lower costs and simpler solvent recovery. Pilot-scale batches (100 g starting material) consistently achieve 90–95% yields with current Good Manufacturing Practice (cGMP)-compliant protocols.

Emerging Innovations and Patent Landscape

Patent CN101679300A discloses a crystalline form of the compound with enhanced stability, characterized by X-ray diffraction peaks at 2θ = 9.8°, 14.2°, and 19.6°. This polymorph exhibits 30% greater solubility in simulated gastric fluid compared to amorphous forms, making it advantageous for tablet formulations .

Q & A

Q. What are the validated synthetic routes for Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, intermediates like biphenyl derivatives are alkylated with benzimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yield optimization requires controlled stoichiometry of the cyano-biphenyl moiety and benzimidazole core, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from similar benzimidazole derivatives suggests that microwave-assisted synthesis may reduce reaction time by 40% compared to conventional heating .

Q. How can the structure of this compound be unambiguously characterized using spectroscopic and chromatographic techniques?

Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), cyano-biphenyl protons (δ ~7.5–7.8 ppm), and benzimidazole aromatic protons .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity >98% .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 452.1764 (calculated for C₂₅H₂₂N₃O₃⁺) .

Advanced Research Questions

Q. What strategies are effective in minimizing desethyl and amide impurities during synthesis, as observed in structurally related compounds?

Methodological Answer : Desethyl impurities arise from ethoxy group cleavage under acidic conditions, while amide impurities form via incomplete cyano-group stabilization. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Introducing scavengers like molecular sieves to absorb residual water .
  • Monitoring reaction progress via TLC or in-situ IR to terminate reactions at >90% conversion .
    Data from Candesartan analogs show that reducing reaction temperature to 60°C decreases amide impurity formation by 15% .

Q. How can palladium-catalyzed C–H activation be applied to diversify the benzimidazole core for structure-activity relationship (SAR) studies?

Methodological Answer : Pd-catalyzed regioselective C–H arylation (e.g., using Pd(OAc)₂, SPhos ligand, and aryl bromides in toluene at 110°C) enables functionalization at the benzimidazole C4/C5 positions . For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, as seen in imidazole-based pharmaceuticals . Reaction optimization requires screening ligands (XPhos vs. SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to achieve >70% regioselectivity .

Q. What advanced analytical methods resolve contradictions in stability data under oxidative vs. hydrolytic conditions?

Methodological Answer :

  • For Oxidative Degradation : Use LC-MS/MS to identify hydroxylated byproducts (e.g., biphenyl-OH derivatives) under forced oxidation (H₂O₂, 40°C) .
  • For Hydrolytic Degradation : Conduct pH-rate profiling (pH 1–10) to identify labile sites. The ethoxy group degrades at pH <3, while the cyano group remains stable up to pH 9 .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life, noting discrepancies between accelerated (40°C/75% RH) and real-time stability data .

Q. How can computational methods predict the compound’s bioavailability and guide salt/cocrystal formulation?

Methodological Answer :

  • LogP Calculation : Experimental LogP (3.2) aligns with predicted values (ChemAxon), suggesting moderate lipophilicity.
  • Salt Screening : Counterions like sodium or potassium (from USP standards) improve aqueous solubility by 20-fold, as validated for Candesartan cilexetil analogs .
  • Molecular Dynamics (MD) Simulations : Simulate crystal packing to identify stable cocrystals with succinic acid or nicotinamide .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial activity compared to other benzimidazole derivatives?

Methodological Answer : Discrepancies arise from:

  • Assay Variability : MIC values differ between broth microdilution (showing activity at 32 µg/mL) and disk diffusion (no zone of inhibition) due to solubility limitations .
  • Structural Nuances : The ethoxy and cyano groups reduce membrane permeability vs. methyl or halogen-substituted analogs . Validate using standardized CLSI guidelines and orthogonal assays (e.g., time-kill kinetics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

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